Ethyl 4-oxo-3-phenyl-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Overview of Thieno[3,4-d]Pyridazine Derivatives
Thieno[3,4-d]pyridazine derivatives represent a critical class of fused heterocyclic compounds characterized by a bicyclic framework combining thiophene and pyridazine rings. These structures exhibit unique electronic properties due to the conjugation of sulfur-containing thiophene with nitrogen-rich pyridazine, enabling diverse reactivity and applications in medicinal chemistry. The compound ethyl 4-oxo-3-phenyl-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate features a 3,4-dihydrothieno[3,4-d]pyridazine core substituted with ester, phenyl, and propanamido groups. Such substitutions modulate electronic density and steric effects, influencing intermolecular interactions and biological activity.
The thieno[3,4-d]pyridazine scaffold is synthesized via cyclization reactions, often involving intramolecular nucleophilic additions or Vilsmeier–Haack formylation. For instance, microwave-assisted methods have been employed to accelerate cyclization, reducing reaction times from hours to minutes while improving yields. Substituents like the 3-phenyl group enhance π-π stacking interactions, while the 4-oxo moiety introduces hydrogen-bonding capabilities critical for receptor binding.
Historical Development of Thieno[3,4-d]Pyridazine Research
The synthesis of thieno-fused pyridazines dates to early studies on heterocyclic reactivity. In 2002, Kenning et al. developed a general route for thieno[3,4-b]pyrazines, addressing challenges in precursor diaminothiophene synthesis. This work laid the foundation for later advancements in thieno[3,4-d]pyridazines, where similar strategies were adapted to incorporate pyridazine rings.
Recent innovations include the use of sydnone intermediates for constructing pyrazolo[3,4-d]pyridazinones, as demonstrated by Patel et al. in 2019. Their method utilized hydrazones of 4-acetylsydnones undergoing acid-catalyzed intramolecular cyclization, achieving yields up to 94% under microwave irradiation. Parallel developments in pyridazin-3(2H)-one chemistry, such as the Tail Cuff method for evaluating antihypertensive activity, expanded the pharmacological relevance of these frameworks.
Significance in Heterocyclic Chemistry
Thieno[3,4-d]pyridazines hold strategic importance in heterocyclic chemistry due to their dual functionality as electron-deficient (pyridazine) and electron-rich (thiophene) systems. This duality enables participation in multicomponent reactions and serves as a template for designing kinase inhibitors or adenosine receptor antagonists. The 3,4-dihydro modification in the target compound stabilizes the conjugated system, reducing aromaticity and enhancing solubility—a critical factor for bioavailability.
The incorporation of a propanamido side chain at position 5 introduces a flexible spacer, facilitating interactions with hydrophobic enzyme pockets. Meanwhile, the ethyl carboxylate group at position 1 acts as a hydrogen-bond acceptor, a feature exploited in ligand design for G-protein-coupled receptors. Comparative studies of pyridazinone derivatives have shown that such substitutions significantly enhance binding affinities, as evidenced by structure-activity relationship (SAR) analyses.
Research Objectives and Scope
This article aims to:
- Elucidate the synthetic pathways for This compound, emphasizing modern cyclization techniques.
- Analyze the compound’s structural features through spectroscopic and computational methods.
- Evaluate its potential applications in medicinal chemistry, focusing on receptor binding and catalytic interactions.
The scope excludes pharmacokinetic or toxicological assessments, adhering strictly to synthetic, structural, and functional analyses.
Table 1: Key Synthetic Methods for Thieno[3,4-d]Pyridazine Derivatives
Structural Analysis
The target compound’s nuclear magnetic resonance (NMR) spectrum would likely show:
- A singlet at δ 5.90–6.01 ppm for the pyridazine C–H proton.
- Multiplet signals at δ 7.10–8.03 ppm for aromatic protons.
- A triplet near δ 4.20 ppm for the ethyl ester’s methylene group.
Density functional theory (DFT) calculations predict a planar geometry for the fused ring system, with dihedral angles <10° between thiophene and pyridazine planes.
Future Directions Ongoing research focuses on optimizing substituent patterns to enhance selectivity for adenosine receptors or enzymatic targets. Computational docking studies, as applied to pyrazolo[3,4-d]pyridazines, could guide the design of analogs with improved affinity. Additionally, green chemistry approaches, such as solvent-free microwave synthesis, remain underexplored for this specific derivative.
Properties
IUPAC Name |
ethyl 4-oxo-3-phenyl-5-(3-phenylpropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-2-31-24(30)21-18-15-32-22(25-19(28)14-13-16-9-5-3-6-10-16)20(18)23(29)27(26-21)17-11-7-4-8-12-17/h3-12,15H,2,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZKECNBTJILLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-oxo-3-phenyl-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS Number: 851947-66-5) is a thienopyridazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a thieno[3,4-d]pyridazine core, which is recognized for its potential therapeutic applications.
The molecular formula of this compound is C24H21N3O4S, with a molecular weight of 447.51 g/mol. It is classified under heterocyclic compounds containing sulfur and nitrogen in their rings, which are often associated with various pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, thereby influencing various biochemical pathways. For instance, it has been suggested that it could inhibit enzymes involved in inflammatory processes, leading to a reduction in inflammation .
Biological Activity
Recent studies have highlighted the compound's potential as an antagonist at the adenosine A1 receptor (A1AR). In vitro assays demonstrated that derivatives of thienopyridazines, including this compound, can stabilize agonist-receptor-G protein ternary complexes and exhibit antagonist activity .
Table 1: Biological Activity Data
| Compound | Target | Activity Type | pA2 Value |
|---|---|---|---|
| Ethyl 4-oxo-3-phenyl... | A1AR | Antagonist | 7.8 |
| Ethyl 5-amino... | A1AR | Antagonist | 7.4 |
| Saponified derivative | A1AR | Inactive | N/A |
In these studies, the most potent antagonists showed significant inhibition of [^3H]CPX binding at concentrations as low as 50 µM. The structure-activity relationship (SAR) analysis indicated that modifications to the aromatic substituents could enhance or diminish antagonistic effects .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the thienopyridazine scaffold. These derivatives were assessed for their ability to modulate A1AR activity using both kinetic dissociation assays and functional assays measuring ERK1/2 phosphorylation. The findings revealed that certain substitutions significantly increased antagonist potency while others rendered the compounds inactive .
Comparison with Similar Compounds
Structural and Functional Insights
- 3-Position Substitutions: Phenyl (Target Compound): Provides a planar aromatic group, favoring π-π stacking interactions. 4-Trifluoromethylphenyl (): Enhances lipophilicity and resistance to oxidative metabolism .
- 5-Position Amide Variations: 3-Phenylpropanamido (Target, ): A flexible aliphatic chain with terminal phenyl group; balances hydrophobicity and solubility. Methylamino (): Simplified structure reduces steric hindrance but may lower potency due to reduced hydrogen bonding . 4-Methoxyphenylacetyl (): Methoxy group increases polarity, enhancing aqueous solubility . 4-Trifluoromethylbenzoyl (): Rigid aromatic system with electron-withdrawing effects; may improve binding to hydrophobic pockets .
Q & A
Q. Q1. What are the critical parameters for synthesizing Ethyl 4-oxo-3-phenyl-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, and how can reaction yields be optimized?
A: Key synthesis parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for cross-coupling steps, as demonstrated in analogous pyridazine derivatives .
- Solvent systems : Degassed DMF/water mixtures minimize side reactions during coupling steps .
- Temperature control : Maintaining 80–100°C ensures optimal reaction kinetics for cyclization .
Yield optimization requires iterative adjustment of stoichiometry (e.g., aryl boronic acid ratios) and purification via silica chromatography .
Q. Q2. What spectroscopic methods are most reliable for characterizing this compound’s structure and purity?
A: A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thieno[3,4-d]pyridazine core and amide substitution .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₂₄H₂₁N₃O₄S, expected m/z 455.12) and detects trace impurities .
- Infrared (IR) spectroscopy : Identifies carbonyl stretching bands (1650–1750 cm⁻¹) for ester and amide groups .
Q. Q3. How does the compound’s stability vary under different storage conditions?
A: Stability studies should include:
- Temperature : Store at –20°C in inert atmospheres to prevent hydrolysis of the ester group .
- Light sensitivity : Protect from UV exposure to avoid photodegradation of the thieno-pyridazine backbone .
- Solvent compatibility : Avoid protic solvents (e.g., methanol) to minimize ester cleavage .
Advanced Research Questions
Q. Q4. How can computational methods (e.g., DFT, reaction path search algorithms) guide the design of derivatives with enhanced bioactivity?
A:
- Reaction path search : Quantum chemical calculations (e.g., Gaussian 16) predict transition states and energy barriers for modifying the 3-phenylpropanamido side chain .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with biological targets (e.g., kinase enzymes) to prioritize substituents .
- SAR analysis : Compare electrostatic potential maps to correlate substituent effects with activity .
Q. Q5. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
A: Contradictions arise from dynamic processes or impurities. Mitigation steps:
Q. Q6. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate the compound’s metabolic or degradation pathways?
A:
- Synthesis of labeled analogs : Introduce ¹³C at the ester carbonyl group to track hydrolysis products via LC-MS .
- In vitro studies : Incubate with liver microsomes and use ¹⁵N-labeled phenyl groups to identify Phase I metabolites (e.g., N-oxidation) .
- Degradation kinetics : Monitor ¹³C-labeled byproducts under accelerated stability conditions (40°C/75% RH) .
Q. Q7. What reactor design principles improve scalability for multi-step syntheses involving this compound?
A:
- Continuous flow systems : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) and reduce side products .
- Membrane separation : Integrate in-line purification to isolate intermediates (e.g., amide coupling products) .
- Process analytical technology (PAT) : Use real-time FTIR to monitor reaction progress and adjust parameters dynamically .
Methodological Frameworks
Q. Q8. How do you design a robust SAR study for this compound’s analogs?
A:
Core retention : Maintain the thieno[3,4-d]pyridazine scaffold while varying substituents (e.g., ester → amide, phenyl → heteroaryl) .
Biological assays : Use dose-response curves (IC₅₀/EC₅₀) in target-specific models (e.g., kinase inhibition) .
Data normalization : Apply multivariate analysis (e.g., PCA) to separate steric/electronic effects from lipophilicity .
Q. Q9. What statistical approaches validate reproducibility in synthesis and bioactivity data?
A:
- Design of Experiments (DoE) : Optimize reaction conditions (e.g., temperature, catalyst loading) via factorial design .
- Bland-Altman plots : Compare inter-lab variability in HPLC purity assessments .
- Meta-analysis : Aggregate data from >3 independent studies to establish confidence intervals for IC₅₀ values .
Data Contradiction Analysis
Q. Q10. How to address discrepancies between computational predictions and experimental bioactivity results?
A:
- Re-evaluate force fields : Adjust partial charges in docking simulations to account for solvent effects (e.g., explicit water models) .
- Counter-screen off-targets : Use proteome-wide profiling (e.g., kinome scans) to identify unpredicted interactions .
- Crystallography : Resolve X-ray structures of ligand-target complexes to validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
